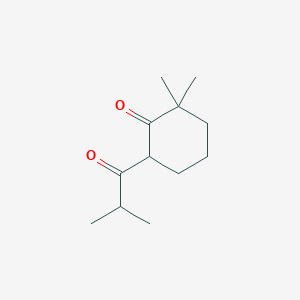![molecular formula C11H16O2 B15242226 8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
8-Oxospiro[4.5]decane-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxospiro[4.5]decane-7-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[4.5]decane core with an oxo group at the 8th position and an aldehyde group at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxospiro[4.5]decane-7-carbaldehyde can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Oxospiro[4.5]decane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 8-Oxospiro[4.5]decane-7-carboxylic acid.
Reduction: Formation of 8-Oxospiro[4.5]decane-7-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
8-Oxospiro[4.5]decane-7-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Oxospiro[4.5]decane-7-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxo group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
8-Oxa-2-azaspiro[4.5]decane: A related compound with an azaspirocyclic structure.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with two oxo groups.
Uniqueness: 8-Oxospiro[4.5]decane-7-carbaldehyde is unique due to its specific combination of an oxo group and an aldehyde group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
8-oxospiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-7-11(4-1-2-5-11)6-3-10(9)13/h8-9H,1-7H2 |
Clé InChI |
JABKMJWLWKCOCA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCC(=O)C(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)

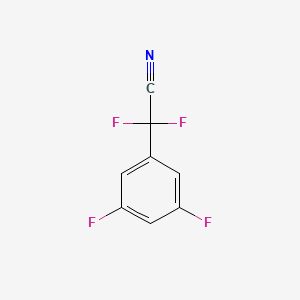

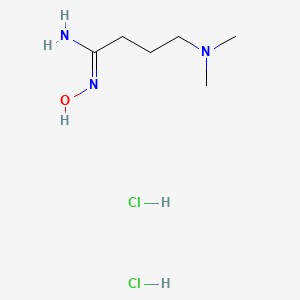

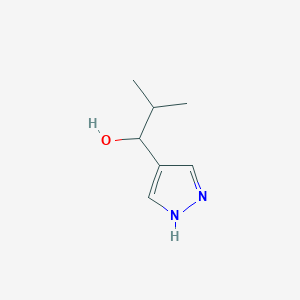

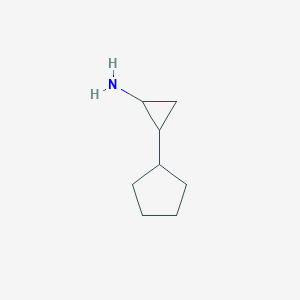
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
